5-Bromo-2',3',5'-tri-O-acetyluridine
5-Bromo-2',3',5'-tri-O-acetyluridine
Brand Name:
Vulcanchem
CAS No.:
105659-32-3
VCID:
VC20833415
InChI:
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Molecular Formula:
C15H17BrN2O9
Molecular Weight:
449.21 g/mol
5-Bromo-2',3',5'-tri-O-acetyluridine
CAS No.: 105659-32-3
Cat. No.: VC20833415
Molecular Formula: C15H17BrN2O9
Molecular Weight: 449.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105659-32-3 |
|---|---|
| Molecular Formula | C15H17BrN2O9 |
| Molecular Weight | 449.21 g/mol |
| IUPAC Name | [3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) |
| Standard InChI Key | OVWGEZUVGHETAU-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator